Indoline, 1-diisopropylglycyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indoline, 1-diisopropylglycyl-, is a compound that belongs to the indoline family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of indoline derivatives often involves the dearomatization of indoles. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method includes the use of titanium catalysts for hydroamination reactions, followed by cyclization .
Industrial Production Methods: Industrial production of indoline derivatives typically involves large-scale Fischer indole synthesis. This method is favored due to its efficiency and the availability of starting materials. The reaction is usually carried out under reflux conditions with methanesulfonic acid as a catalyst .
Analyse Chemischer Reaktionen
Types of Reactions: Indoline, 1-diisopropylglycyl-, undergoes various chemical reactions, including:
Oxidation: Indoline derivatives can be oxidized to form indoles or other aromatic compounds.
Reduction: Reduction reactions can convert indoline derivatives to their corresponding indolines.
Substitution: Electrophilic substitution reactions are common, where the indoline ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indolines and indoles, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Indoline, 1-diisopropylglycyl-, has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of indoline, 1-diisopropylglycyl-, involves its interaction with specific molecular targets. The benzene ring can interact with amino acid residues of proteins through hydrophobic interactions, while the nitrogen atom can form hydrogen bonds with protein residues . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Indole: Another bicyclic compound with a benzene ring fused to a pyrrole ring.
Tryptophan: An essential amino acid that contains an indole ring.
Indoline-2-carboxylic acid: A derivative of indoline with a carboxyl group at the 2-position.
Uniqueness: Indoline, 1-diisopropylglycyl-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
64140-55-2 |
---|---|
Molekularformel |
C16H24N2O |
Molekulargewicht |
260.37 g/mol |
IUPAC-Name |
1-(2,3-dihydroindol-1-yl)-2-[di(propan-2-yl)amino]ethanone |
InChI |
InChI=1S/C16H24N2O/c1-12(2)18(13(3)4)11-16(19)17-10-9-14-7-5-6-8-15(14)17/h5-8,12-13H,9-11H2,1-4H3 |
InChI-Schlüssel |
GIFYMNNPCUSLAY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(CC(=O)N1CCC2=CC=CC=C21)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.